molecular formula C18H26O3 B1326083 Ethyl 7-(4-n-Propylphenyl)-7-oxoheptanoate CAS No. 951888-86-1

Ethyl 7-(4-n-Propylphenyl)-7-oxoheptanoate

Cat. No.: B1326083
CAS No.: 951888-86-1
M. Wt: 290.4 g/mol
InChI Key: BGAXAYRBCJLXRZ-UHFFFAOYSA-N
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Description

Ethyl 7-(4-n-Propylphenyl)-7-oxoheptanoate is an organic compound with the molecular formula C18H26O3 It is a derivative of heptanoic acid, characterized by the presence of a ketone group at the seventh carbon and a propyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(4-n-Propylphenyl)-7-oxoheptanoate typically involves the esterification of 7-oxo-7-(4-propylphenyl)heptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 7-oxo-7-(4-propylphenyl)heptanoic acid.

    Reduction: 7-hydroxy-7-(4-propylphenyl)heptanoate.

    Substitution: Various halogenated derivatives of the phenyl group.

Scientific Research Applications

Ethyl 7-(4-n-Propylphenyl)-7-oxoheptanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-n-Propylphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The phenyl group may interact with hydrophobic pockets in biological molecules, influencing their function.

Comparison with Similar Compounds

    Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate: Similar structure but with a propoxy group instead of a propyl group.

    Ethyl 7-oxo-7-(4-methylphenyl)heptanoate: Contains a methyl group on the phenyl ring instead of a propyl group.

Uniqueness: Ethyl 7-(4-n-Propylphenyl)-7-oxoheptanoate is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its hydrophobic interactions and alter its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

ethyl 7-oxo-7-(4-propylphenyl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-3-8-15-11-13-16(14-12-15)17(19)9-6-5-7-10-18(20)21-4-2/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAXAYRBCJLXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287684
Record name Ethyl ζ-oxo-4-propylbenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-86-1
Record name Ethyl ζ-oxo-4-propylbenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl ζ-oxo-4-propylbenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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